N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide, commonly known as CB-03-01, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CB-03-01 belongs to the class of benzothiazole compounds and has been extensively studied for its anti-inflammatory and anti-androgenic properties.
Mechanism of Action
CB-03-01 exerts its anti-androgenic effects by inhibiting the activity of 5-alpha reductase. This enzyme is responsible for the conversion of testosterone to dihydrotestosterone, which is a more potent androgen. By inhibiting this enzyme, CB-03-01 reduces the levels of dihydrotestosterone, which in turn, reduces the adverse effects of androgen on the hair follicles.
Biochemical and Physiological Effects:
CB-03-01 has been shown to reduce the levels of dihydrotestosterone in the scalp, which is responsible for hair loss in men. In addition, CB-03-01 has been shown to have anti-inflammatory effects, which may also contribute to its therapeutic effects in the treatment of androgenetic alopecia.
Advantages and Limitations for Lab Experiments
One of the advantages of CB-03-01 is its high specificity for 5-alpha reductase type 1, which is the predominant isoform in the hair follicles. This specificity reduces the risk of systemic side effects, which is a major concern with other anti-androgenic drugs. However, one of the limitations of CB-03-01 is its relatively low potency, which may require higher doses for therapeutic efficacy.
Future Directions
CB-03-01 has shown promising results in preclinical studies, and several clinical trials are currently underway to evaluate its safety and efficacy in the treatment of androgenetic alopecia. In addition, CB-03-01 may have potential applications in the treatment of other androgen-related disorders such as hirsutism and acne. Further research is needed to explore these potential applications and to optimize the pharmacological properties of CB-03-01.
Synthesis Methods
The synthesis of CB-03-01 involves the reaction of 5-chloro-6-methyl-1,3-benzothiazol-2-amine with 1,3-benzodioxole-5-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane, and the resulting product is purified using column chromatography.
Scientific Research Applications
CB-03-01 has been studied for its potential therapeutic applications in various fields of medicine. One of the most promising applications of CB-03-01 is in the treatment of androgenetic alopecia, also known as male pattern baldness. CB-03-01 has been shown to inhibit the activity of 5-alpha reductase, an enzyme that converts testosterone to dihydrotestosterone, which is responsible for hair loss in men.
properties
IUPAC Name |
N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O3S/c1-8-4-14-11(6-10(8)17)18-16(23-14)19-15(20)9-2-3-12-13(5-9)22-7-21-12/h2-6H,7H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZLXKCALRIUEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)N=C(S2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.